The compound is classified under pyrazole derivatives, which are widely studied for their biological activities, including anti-inflammatory, anti-cancer, and herbicidal properties. It is often used as a building block in organic synthesis due to its versatile reactivity. The molecular formula of the compound is .
The synthesis of 2-(4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide typically involves several steps, including:
For instance, one method describes dissolving starting materials in acetic acid and adding hydrazine over time, followed by stirring at elevated temperatures to yield high selectivity and purity .
The molecular structure of 2-(4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography, which reveals details about bond lengths, angles, and molecular packing.
2-(4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide participates in various chemical reactions:
These reactions are important for developing more complex molecules in medicinal chemistry.
The mechanism of action for compounds like 2-(4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide often involves:
Research indicates that such compounds can exhibit significant biological activity due to their ability to mimic natural substrates or ligands .
The physical and chemical properties of 2-(4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide include:
These properties are crucial for determining the compound's behavior in various applications.
2-(4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide has several applications:
Pyrazole hydrazide derivatives represent a specialized class of nitrogen-rich heterocyclic compounds characterized by a pyrazole core linked to a hydrazide functional group. These hybrid structures leverage the bioisosteric advantages of both pyrazole and hydrazide moieties, enabling precise interactions with biological targets. The compound 2-(4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide (CAS: 1005651-08-0) exemplifies this family, featuring a chloro-methyl-trifluoromethyl substituted pyrazole connected to a propanoyl hydrazide chain. Its systematic name is 2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide, with SMILES notation NNC(=O)C(C)n(n1)c(C)c(Cl)c1C(F)(F)F . As a pharmaceutical intermediate, it facilitates the synthesis of complex bioactive molecules targeting infections and inflammatory pathways [6].
This compound belongs to the 1H-pyrazole subclass of heterocycles, distinguished by a five-membered ring containing two adjacent nitrogen atoms. Its architecture incorporates three critical substituents:
Table 1: Key Substituents and Their Roles in the Pyrazole Core
| Position | Substituent | Electronic Effect | Biological Impact |
|---|---|---|---|
| C3 | Trifluoromethyl | Strong electron-withdrawal | Enhanced binding affinity to hydrophobic pockets |
| C4 | Chloro | Moderate electron-withdrawal | Electrophilic reactivity for nucleophilic substitution |
| C5 | Methyl | Electron-donation | Increased lipophilicity and metabolic stability |
The hydrazide moiety (-CONHNH₂) attaches via a propyl linker at the N1 position, providing conformational flexibility. This linker length optimizes spatial orientation for target engagement, contrasting with shorter acetic acid linkers in analogs like 2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS: 1006447-79-5) or longer chains in 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid [2] [3] [5]. The propyl spacer balances steric freedom and molecular rigidity, enabling optimal interactions with enzymatic binding sites [5].
Trifluoromethyl (CF₃)-substituted pyrazoles emerged in the 1990s as scaffolds to enhance the pharmacokinetics of agrochemicals and pharmaceuticals. The CF₃ group’s high lipid solubility and electronegativity improve blood-brain barrier penetration and resistance to oxidative metabolism. Early derivatives like celecoxib demonstrated the therapeutic relevance of CF₃-pyrazoles in cyclooxygenase inhibition. Subsequent innovations incorporated halogenated and alkyl substitutions to fine-tune bioactivity:
The target compound represents an advanced iteration, merging the CF₃-pyrazole core with a hydrazide tail to synergize multiple mechanisms of action. Patent US9212173B2 highlights related pyrazole aminopyrimidines as kinase modulators, validating the scaffold’s versatility in targeting enzymes [8].
The hydrazide group (-CONHNH₂) is a multifunctional pharmacophore critical to the compound’s bioactivity profile. Its roles include:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9